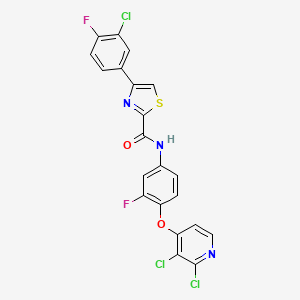
c-Met-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Met-IN-22 is a potent and selective inhibitor of the c-Met receptor tyrosine kinaseAberrant activation of c-Met is associated with tumor growth and metastasis, making it an important target for cancer therapy .
Preparation Methods
The synthesis of c-Met-IN-22 involves several steps, starting with the preparation of key intermediates. . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
c-Met-IN-22 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
c-Met-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and apoptosis.
Mechanism of Action
c-Met-IN-22 exerts its effects by binding to the c-Met receptor’s kinase domain, thereby inhibiting its phosphorylation and subsequent activation. This inhibition prevents the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis. The molecular targets of this compound include the c-Met receptor itself and various downstream effectors, such as phosphatidylinositol-3-kinase (PI3K), Akt, and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
c-Met-IN-22 is unique among c-Met inhibitors due to its high potency and selectivity. Similar compounds include:
Crizotinib: An ATP-competitive inhibitor that targets both c-Met and anaplastic lymphoma kinase (ALK).
Cabozantinib: Another ATP-competitive inhibitor that targets c-Met, vascular endothelial growth factor receptor 2 (VEGFR2), and other kinases.
Savolitinib: A selective c-Met inhibitor with a different chemical scaffold compared to this compound
These compounds share the common goal of inhibiting c-Met signaling but differ in their selectivity profiles, chemical structures, and clinical applications .
Properties
Molecular Formula |
C21H10Cl3F2N3O2S |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-N-[4-(2,3-dichloropyridin-4-yl)oxy-3-fluorophenyl]-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C21H10Cl3F2N3O2S/c22-12-7-10(1-3-13(12)25)15-9-32-21(29-15)20(30)28-11-2-4-16(14(26)8-11)31-17-5-6-27-19(24)18(17)23/h1-9H,(H,28,30) |
InChI Key |
GHPITRYTCJACRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)Cl)Cl)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















